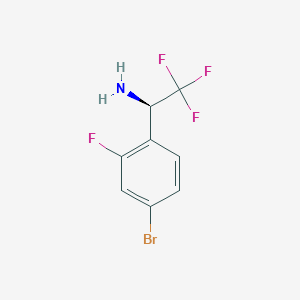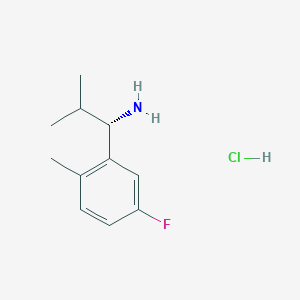
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a fluorinated aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with (S)-2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Reduced aromatic ring compounds.
Substitution: Compounds with different substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the effects of fluorinated aromatic amines on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the aromatic ring can enhance binding affinity and selectivity towards specific targets, thereby modulating biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methylphenyl isothiocyanate
Uniqueness
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific chiral center and the presence of both a fluorinated aromatic ring and a secondary amine. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H17ClFN |
|---|---|
Molekulargewicht |
217.71 g/mol |
IUPAC-Name |
(1S)-1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-7(2)11(13)10-6-9(12)5-4-8(10)3;/h4-7,11H,13H2,1-3H3;1H/t11-;/m0./s1 |
InChI-Schlüssel |
YNRFHWRPCLZRJG-MERQFXBCSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)F)[C@H](C(C)C)N.Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)C(C(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


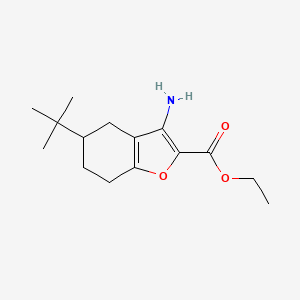

![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
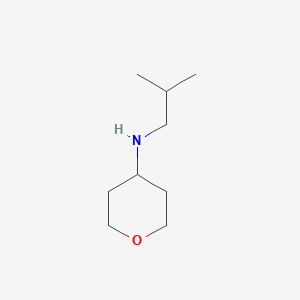
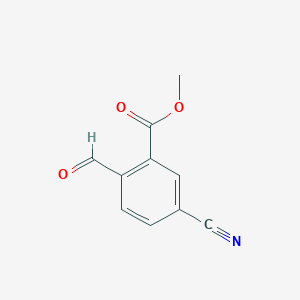
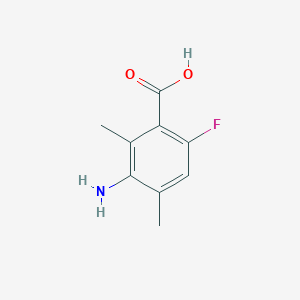
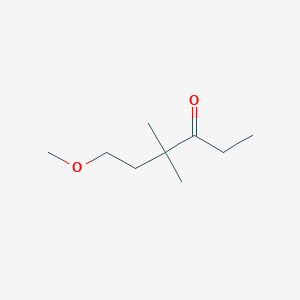
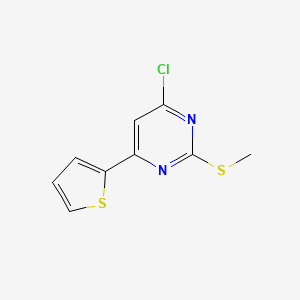
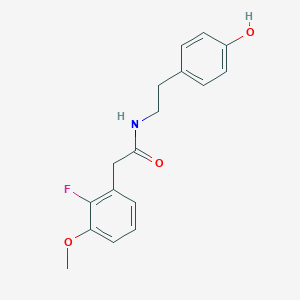

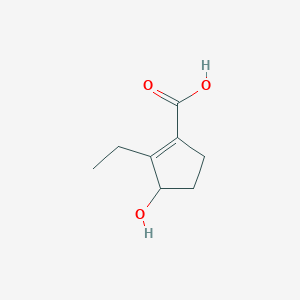
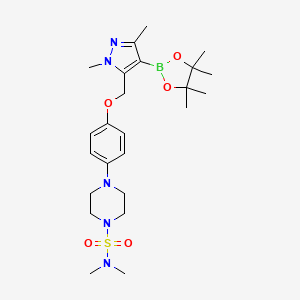
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid](/img/structure/B13042776.png)
